4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride
Description
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride is a structurally complex compound featuring a pyridine core substituted with a trifluoromethyl group at the 4-position, a morpholine ring fused at the 2-position, and a carboxylic acid group at the 2-position of the morpholine, with the entire structure forming a hydrochloride salt.
Properties
Molecular Formula |
C11H12ClF3N2O3 |
|---|---|
Molecular Weight |
312.67 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11F3N2O3.ClH/c12-11(13,14)7-1-2-15-9(5-7)16-3-4-19-8(6-16)10(17)18;/h1-2,5,8H,3-4,6H2,(H,17,18);1H |
InChI Key |
CSXCYZBPYJUNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=CC(=C2)C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the morpholine and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s properties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The process is scaled up from laboratory methods to meet industrial demands while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyridine or morpholine rings.
Scientific Research Applications
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
The pyrimidine-based compound (CAS 89581-58-8) shares a carboxylic acid group with the target compound but differs in core heterocycle (pyrimidine vs. pyridine) and substituents (chloro and methyl vs. trifluoromethyl and morpholine). The absence of a morpholine ring and trifluoromethyl group in this compound likely reduces its metabolic stability compared to the target compound, limiting its utility in drug development .
Comparison with 4-(4,6-Dichloropyrimidin-2-yl)morpholine
This compound (CAS 10397-13-4) shares the morpholine moiety with the target compound but features a dichloropyrimidine core instead of a trifluoromethyl-pyridine. The lack of a carboxylic acid group and the presence of chlorine atoms may make it more reactive in nucleophilic substitution reactions, aligning with its documented use in agrochemical synthesis .
Comparison with 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
While both compounds contain a pyridine ring and trifluoromethyl group, the target compound’s morpholine ring and carboxylic acid position (morpholine-2-carboxylic acid vs. pyridine-3-carboxylic acid) differentiate it. The morpholine ring in the target compound likely enhances solubility in polar solvents, whereas the 3-carboxylic acid in the comparator may limit steric flexibility in binding interactions .
Comparison with LY2409881 Hydrochloride
LY2409881 hydrochloride (molecular weight 485.04 free base) shares the hydrochloride salt and heterocyclic complexity but incorporates a pyrimidine-benzo[b]thiophene-piperazine scaffold. Its carboxamide group and larger structure suggest distinct pharmacokinetic profiles, such as extended half-life or targeted kinase inhibition, compared to the target compound’s smaller, more polar structure .
Research Findings and Implications
Hypothetical Properties and Performance
- Solubility: The hydrochloride salt and morpholine ring in the target compound likely improve aqueous solubility compared to non-salt analogs like 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid .
- Bioactivity : The trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets, similar to its role in kinase inhibitors like LY2409881 .
- Synthetic Challenges : Coupling the pyridine and morpholine rings while introducing the trifluoromethyl group may require specialized catalysts or protective strategies, as seen in pyrimidine-morpholine syntheses .
Areas for Further Research
Biological Activity
4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered interest for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11F3N2O3
- Molecular Weight : 276.21 g/mol
- CAS Number : 1307550-02-2
- IUPAC Name : 4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance activity against specific bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibitory activities have been reported with IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent enzyme inhibition.
- Cytotoxicity : In vitro studies on various cancer cell lines have shown that similar compounds exhibit cytotoxic effects, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| COX Inhibition | COX-1 | 5.0 | |
| LOX Inhibition | LOX-15 | 7.5 | |
| Cytotoxicity | MCF-7 (breast cancer) | 15.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluating the compound's efficacy against various bacterial strains demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value of 12.5 µM. This suggests potential for development as an antimicrobial agent.
- Enzyme Inhibition Studies : In a series of experiments assessing the compound's effect on COX enzymes, it was found to inhibit COX-1 with an IC50 of 5 µM. This inhibition could be beneficial in inflammatory conditions where COX activity is elevated.
- Cytotoxicity Assessment : A cytotoxicity assay performed on the MCF-7 breast cancer cell line revealed an IC50 of 15 µM, indicating that the compound may possess anti-cancer properties worth further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
